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Compound of Interest

Compound Name: Cdk2-IN-23

Cat. No.: B12362541

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, biological
activity, and methodologies for studying the potent and selective Cyclin-Dependent Kinase 2
(CDK?2) inhibitor, Cdk2-IN-23. This document is intended to serve as a valuable resource for
researchers in oncology, cell biology, and drug discovery.

Chemical Structure and Properties of Cdk2-IN-23

Cdk2-IN-23 is a small molecule inhibitor characterized by a complex heterocyclic scaffold. Its
precise chemical identity is crucial for understanding its interaction with the target protein and
for any medicinal chemistry efforts aimed at developing analogs with improved properties.

IUPAC Name: 1-[4-[2-[(1-cyclopropylsulfonylpiperidin-4-yl)amino]-5-(trifluoromethyl)pyrimidin-4-
yl]pyrazol-1-yl]-2-methylpropan-2-ol[1]

SMILES: CC(O)(CN1C=C(C2=C(C(F)(F)F)C=NC(NC3CCN(S(=0)
(CACC4)=0)CC3)=N2)C=N1)C[2]

Molecular Formula: C20H27F3NeO3S[1]

Molecular Weight: 488.5 g/mol

Biological Activity and Mechanism of Action
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Cdk2-IN-23 is a highly potent and selective inhibitor of CDK2, a key regulator of cell cycle
progression. Dysregulation of CDK2 activity is a hallmark of many cancers, making it an
attractive therapeutic target.

: o for Cdk2-IN-23 Activi

Parameter Value Target Assay Type Reference
Biochemical

ICso0 0.29 nM CDK2 [2]
Assay

Mechanism of Action

CDK2, in complex with its regulatory partners Cyclin E or Cyclin A, plays a pivotal role in the
G1/S phase transition of the cell cycle. It phosphorylates key substrates, including the
Retinoblastoma protein (pRb), leading to the release of E2F transcription factors and the
initiation of DNA synthesis.

Cdk2-IN-23 exerts its biological effect by competitively binding to the ATP-binding pocket of
CDK2. This inhibition prevents the phosphorylation of CDK2 substrates, leading to:

o Cell Cycle Arrest: Primarily at the G1/S checkpoint, preventing cells from entering the DNA
synthesis phase.

 Induction of Apoptosis: In cancer cells, sustained cell cycle arrest can trigger programmed
cell death.

The high potency and selectivity of Cdk2-IN-23 make it a valuable tool for studying the specific
roles of CDK2 in cellular processes and a promising starting point for the development of
targeted cancer therapies.

Signaling Pathway and Experimental Workflow

Visualizing the intricate signaling pathways and the experimental procedures used to
characterize inhibitors like Cdk2-IN-23 is essential for a comprehensive understanding.
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Caption: The CDK2 signaling pathway in the G1/S phase transition and its inhibition by Cdk2-
IN-23.
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Caption: A general experimental workflow for the characterization of a CDK2 inhibitor.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize CDK2
inhibitors. These are based on established methodologies in the field.

Biochemical Kinase Inhibition Assay (Luminescence-
Based)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of CDK2.
Materials:

e Recombinant human CDK2/Cyclin A2 or CDK2/Cyclin E1 enzyme

o Kinase substrate (e.g., Histone H1 or a synthetic peptide)

e ATP (Adenosine triphosphate)

e Kinase assay buffer (e.g., 40 mM Tris-HCI pH 7.5, 20 mM MgClz, 0.1 mg/mL BSA)

o ADP-Glo™ Kinase Assay Kit (or similar luminescence-based detection reagent)

o Cdk2-IN-23 (or test compound) serially diluted in DMSO

o White, opaque 96- or 384-well plates

Procedure:

o Prepare a reaction mixture containing the kinase buffer, CDK2/Cyclin enzyme, and the
kinase substrate in each well of the microplate.

e Add the serially diluted Cdk2-IN-23 or control (DMSO vehicle) to the wells.

« Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should
be at or near the Km for CDK2.
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Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60
minutes).

Stop the reaction and measure the amount of ADP produced using a luminescence-based
detection reagent according to the manufacturer's instructions. The luminescent signal is
proportional to the amount of ADP generated and inversely proportional to the inhibitory
activity of the compound.

Calculate the ICso value by plotting the percentage of inhibition against the logarithm of the
inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and

proliferation after treatment with an inhibitor.

Materials:

Cancer cell line of interest (e.g., a cell line with CCNE1 amplification)

Complete cell culture medium

Cdk2-IN-23 (or test compound)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in
PBS)

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCI in 10% SDS)

96-well clear-bottom plates

Multichannel pipette and a microplate reader

Procedure:

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere
overnight.
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o Treat the cells with various concentrations of Cdk2-IN-23 (and a vehicle control) and
incubate for a specified period (e.g., 72 hours).

 After the incubation period, add MTT solution to each well and incubate for 2-4 hours at
37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to
purple formazan crystals.

o Carefully remove the medium and add the solubilization solution to dissolve the formazan
crystals.

o Measure the absorbance of the solution at a wavelength of 570 nm using a microplate
reader.

o Calculate the percentage of cell viability relative to the vehicle-treated control cells and
determine the Glso (concentration for 50% of maximal inhibition of cell proliferation).

In Vivo Tumor Xenograft Model

This model assesses the anti-tumor efficacy of an inhibitor in a living organism.
Materials:

e Immunocompromised mice (e.g., nude or SCID mice)

e Cancer cell line capable of forming tumors in mice

o Cdk2-IN-23 formulated for in vivo administration (e.g., in a solution for oral gavage or
intraperitoneal injection)

 Calipers for tumor measurement

e Animal housing and care facilities compliant with ethical regulations

Procedure:

e Subcutaneously inject a suspension of the cancer cells into the flank of each mouse.

e Monitor the mice until tumors reach a palpable size (e.g., 100-200 mm3).
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e Randomize the mice into treatment and control groups.

o Administer Cdk2-IN-23 or the vehicle control to the mice according to a predetermined
dosing schedule (e.g., once or twice daily by oral gavage).

e Measure the tumor volume using calipers at regular intervals (e.g., 2-3 times per week).
Tumor volume can be calculated using the formula: (Length x Width?)/2.

» Monitor the body weight and general health of the mice throughout the study as an indicator
of toxicity.

» At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,
immunohistochemistry for proliferation and apoptosis markers).

o Compare the tumor growth in the treated groups to the control group to determine the in vivo
efficacy of the inhibitor.

This guide provides a foundational understanding of Cdk2-IN-23, a potent and selective CDK2
inhibitor. The provided information on its chemical structure, biological activity, and the detailed
experimental protocols will aid researchers in their efforts to further investigate the therapeutic
potential of targeting CDK2 in cancer and other proliferative diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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